1,2-Cyclohexanediamine, 4-ethyl-
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Overview
Description
1,2-Cyclohexanediamine, 4-ethyl-: is an organic compound that belongs to the class of cyclohexanediamines It is characterized by a cyclohexane ring with two amino groups (-NH2) attached to the first and second carbon atoms, and an ethyl group (-C2H5) attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, 4-ethyl- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 4-ethyl-1,2-cyclohexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . Another method involves the reductive amination of 4-ethylcyclohexanone with ammonia (NH3) in the presence of a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of 1,2-Cyclohexanediamine, 4-ethyl- typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation units allows for efficient and scalable production. Catalysts such as Raney nickel (Ni) or platinum (Pt) are often employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, 4-ethyl- undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Cyclohexylamine derivatives
Substitution: N-alkylated derivatives
Scientific Research Applications
1,2-Cyclohexanediamine, 4-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediamine, 4-ethyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2-Cyclohexanediamine, 4-ethyl- can be compared with other similar compounds to highlight its uniqueness:
1,2-Cyclohexanediamine: Lacks the ethyl group, resulting in different chemical reactivity and biological activity.
1,4-Cyclohexanediamine: Has amino groups on the first and fourth carbon atoms, leading to different spatial arrangement and properties.
4-Ethylcyclohexanone: Contains a ketone group instead of amino groups, resulting in different chemical behavior and applications.
These comparisons illustrate the unique structural features and properties of 1,2-Cyclohexanediamine, 4-ethyl-, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
91301-62-1 |
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Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-ethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-2-6-3-4-7(9)8(10)5-6/h6-8H,2-5,9-10H2,1H3 |
InChI Key |
FQXNPLMUQMVWPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C(C1)N)N |
Origin of Product |
United States |
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